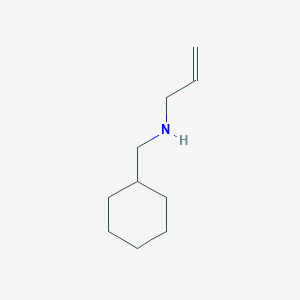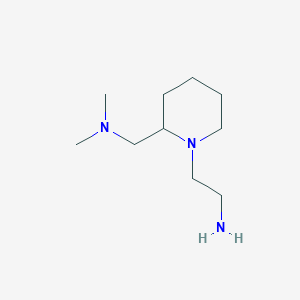
4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid
Übersicht
Beschreibung
4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid, also known as Clonitazene, is a synthetic opioid analgesic drug that was first synthesized in the 1950s. It has been used in scientific research to study the mechanism of action of opioids and their effects on the brain and body.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Inhibition
4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid and its analogues have been studied for their substrate and inhibitory properties in enzymatic reactions. For instance, some derivatives have been identified as substrates or competitive inhibitors in gamma-aminobutyric acid aminotransferase reactions, highlighting their potential role in enzyme-related research (Silverman et al., 1987).
Organic Synthesis and Chemical Reactions
In the field of organic chemistry, this compound has been involved in reactions like ring-opening addition with carbenes, yielding various derivatives of 4-phenylbutanoic acid. This showcases its utility in synthesizing complex organic molecules (Oku et al., 1992).
Asymmetric Hydrogenation
It has also been used in studies involving direct asymmetric hydrogenation, leading to the creation of 2-hydroxy-4-arylbutanoic acids with significant enantioselectivity. This indicates its relevance in synthesizing enantiomerically pure compounds, essential in pharmaceutical research (Zhu et al., 2010).
Photoinduced Reactions
Research on photoinduced pinacolisation of 4-oxo-4-phenylbutanamides has also been conducted. This compound, under specific conditions, can undergo transformations leading to unique products, demonstrating its role in photochemistry (Lindemann et al., 1999).
Advanced Oxidation Processes
In environmental science, derivatives of this compound have been examined in studies involving the oxidative degradation of pollutants, illustrating its potential application in environmental remediation technologies (Bokare and Choi, 2011).
Metabolic and Pharmacological Studies
Some studies have explored the metabolic pathways and pharmacological activities of compounds structurally related to this compound, providing insights into their biotransformation and potential therapeutic uses (Witczuk et al., 1980).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-8-6-12(7-9-13)15(18)10-14(16(19)20)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLGJWQSXFLVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



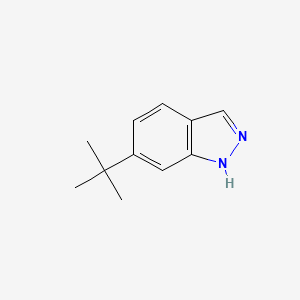
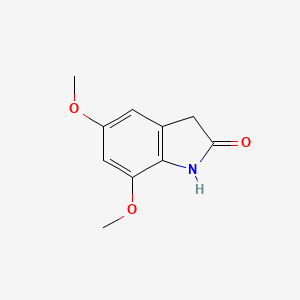
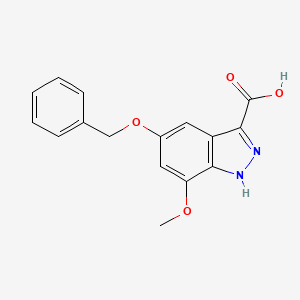

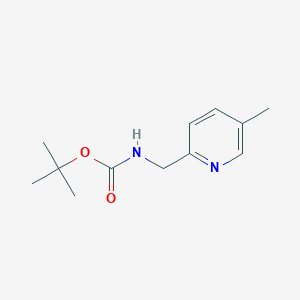

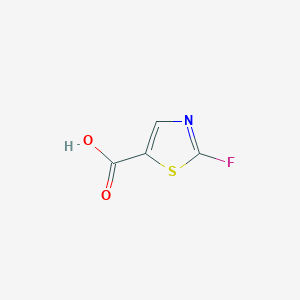
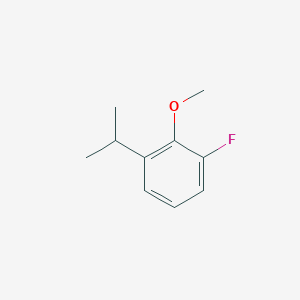
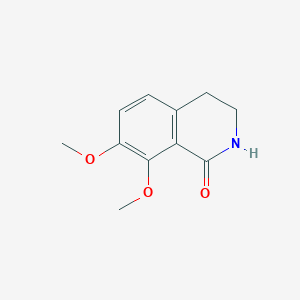


![3'-Fluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carbonitrile](/img/structure/B3215887.png)
